molecular formula C9H9NO B3288330 3-Methyl-1-benzofuran-5-amine CAS No. 851768-32-6

3-Methyl-1-benzofuran-5-amine

Cat. No. B3288330
CAS RN: 851768-32-6
M. Wt: 147.17 g/mol
InChI Key: IRUXPIPZLCHAKN-UHFFFAOYSA-N
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Description

3-Methyl-1-benzofuran-5-amine is a compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

Benzofuran compounds can be obtained through synthetic reactions . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The chemical structure of this compound is composed of fused benzene and furan rings . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

Benzofuran compounds are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments . Therefore, medicinal chemists used its core to synthesize new derivatives that can be applied to a variety of disorders .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 132.1592 . The IUPAC Standard InChI is InChI=1S/C9H8O/c1-7-6-10-9-5-3-2-4-8 (7)9/h2-6H,1H3 .

Scientific Research Applications

Natural Source and Bioactivity

Benzofuran compounds are ubiquitous in nature and exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. The interest in benzofuran derivatives in chemical and pharmaceutical research is largely due to these activities, positioning them as potential natural drug lead compounds. For instance, novel benzofuran compounds have shown promise in treating hepatitis C and in serving as anticancer agents. This implies that 3-Methyl-1-benzofuran-5-amine could have similar applications in developing therapeutic drugs or in research aimed at understanding these biological activities (Yu-hang Miao et al., 2019).

Antimicrobial Applications

The antimicrobial potential of benzofuran derivatives is a significant area of study, given the global challenge of antibiotic resistance. Some benzofuran derivatives, including those structurally related to this compound, have been identified as effective against various microbial threats. This includes promising activity against bacteria (both Gram-positive and Gram-negative) and fungi, suggesting potential use in developing new antimicrobial agents. The unique structural features of benzofuran compounds contribute to their consideration as privileged structures in drug discovery, particularly in the search for efficient antimicrobial candidates (Asha Hiremathad et al., 2015).

Synthesis and Chemical Research

The synthesis of benzofuran derivatives, including this compound, is of great interest due to the complex structures and potential applications of these compounds. Recent advancements in synthetic methods have facilitated the construction of diverse benzofuran rings, which are crucial for exploring their biological activities and potential applications further. For example, a unique free radical cyclization cascade has enabled the synthesis of complex benzofuran derivatives, which could be leveraged for synthesizing this compound derivatives for various scientific research applications (Yu-hang Miao et al., 2019).

Safety and Hazards

The hazard classifications for 3-Methyl-1-benzofuran-5-amine include Acute Tox. 4 Oral - Eye Dam. 1 .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The main aim of future research is to highlight and discuss the contribution of benzofuran derivatives as anticancer agents by considering and discussing the chemical structure of different compounds . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

properties

IUPAC Name

3-methyl-1-benzofuran-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUXPIPZLCHAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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